1-Chloro-3-(2-phenylethynyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJTXRHGEOOABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346352 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51624-34-1 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 1 Chloro 3 2 Phenylethynyl Benzene
The fundamental chemical properties of 1-Chloro-3-(2-phenylethynyl)benzene are summarized in the table below.
| Property | Value |
| CAS Number | 51624-34-1 archive.org |
| Molecular Formula | C₁₄H₉Cl bldpharm.com |
| Molecular Weight | 212.67 g/mol bldpharm.com |
| Appearance | Colorless oil |
| Solubility | Soluble in organic solvents like CDCl₃ |
Mechanistic Investigations and Reaction Pathway Elucidation for 1 Chloro 3 2 Phenylethynyl Benzene Transformations
Detailed Mechanistic Studies of Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org While 1-Chloro-3-(2-phenylethynyl)benzene is a product of such a reaction, understanding the mechanism is key to its synthesis and potential subsequent reactions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com
Elucidation of Palladium/Copper Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com
The Palladium Cycle:
Reductive Process: The cycle begins with the in situ generation of a reactive 14-electron Pd(0) complex from a Pd(II) precatalyst. libretexts.org
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. wikipedia.org This step regenerates the copper catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. wikipedia.orgyoutube.com
The Copper Cycle:
The terminal alkyne (e.g., phenylacetylene) reacts with the copper(I) salt in the presence of a base to form a copper acetylide complex. nih.govyoutube.com This activation of the alkyne is a critical step. acs.org While this π-alkyne-copper complex has not been directly observed, evidence from similar systems supports its formation. libretexts.org
The synergistic action of both palladium and copper allows the reaction to proceed under mild conditions. wikipedia.org
Investigation of Copper-Free Sonogashira Pathways
Concerns over the environmental impact and potential for undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), have driven the development of copper-free Sonogashira reactions. nih.govorganic-chemistry.org The mechanism of the copper-free variant is still a subject of debate but is generally understood to proceed as follows:
Oxidative Addition: Similar to the copper-co-catalyzed reaction, the cycle starts with the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.orgresearchgate.net
Alkyne Coordination and Deprotonation: In the absence of copper, the terminal alkyne coordinates to the Pd(II) center. A base then deprotonates the alkyne to form a palladium acetylide intermediate. libretexts.orgresearchgate.net
Reductive Elimination: The resulting complex undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net
Recent studies using techniques like NMR spectroscopy and DFT calculations have provided deeper insights, suggesting that the reaction can proceed through different pathways (neutral or cationic) depending on the nature of the palladium counterion. acs.org
Table 1: Comparison of Mechanistic Steps in Sonogashira Coupling
| Step | Palladium/Copper Catalyzed | Copper-Free |
|---|---|---|
| Alkyne Activation | Formation of copper acetylide | Direct coordination to Palladium(II) |
| Key Intermediate | Pd(II)-aryl-alkynyl complex formed via transmetalation | Pd(II)-aryl-alkynyl complex formed via deprotonation |
| Rate-Determining Step | Often oxidative addition | Can vary depending on conditions |
| Potential Side Reactions | Glaser homocoupling of alkynes | Can be minimized |
Radical-Mediated Mechanisms in Transition Metal-Free Alkynylation
In a departure from transition-metal catalysis, methods for the alkynylation of aryl halides that proceed through radical mechanisms have been developed. nih.govacs.org These reactions offer an alternative pathway, particularly for aryl chlorides which can be less reactive in traditional cross-coupling reactions. nih.gov
One such approach involves a base-promoted homolytic aromatic substitution (HAS) mechanism. acs.orgcas.cn The key steps are:
Generation of an Aryl Radical: A strong base can induce the formation of an aryl radical from the aryl halide. acs.org
Radical Addition: The aryl radical then adds to an alkyne.
Electron and Proton Transfer: Subsequent electron and proton transfer steps lead to the final product. cas.cn
Another strategy employs light to initiate the coupling. For instance, a transition-metal-free coupling between aryl alkynes and alkyl iodides has been achieved under UV irradiation in an aqueous basic medium. researchgate.net More recently, visible light has been used to mediate halogen atom transfer (XAT) from alkyl iodides using ligated boryl radicals, enabling C(sp³)–C(sp) bond formation. acs.org Although these methods are primarily for alkyl halides, they highlight the potential of radical pathways in C-C bond formation.
Mechanistic Probes for Alkyne Functionalization Reactions
The internal alkyne of this compound is a site for further chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling their regio- and stereoselectivity.
Stereoselective and Regioselective Functionalization Pathways
The functionalization of unsymmetrical internal alkynes like this compound presents challenges in controlling where a new group adds (regioselectivity) and its spatial orientation (stereoselectivity). acs.orgnih.gov
Hydration: The addition of water across the alkyne triple bond can be influenced by the electronic properties of the substituents. Mechanistic hypotheses are often invoked to explain the observed regioselectivity in hydration reactions. acs.orgconsensus.app
Hydroalkynylation: The reaction of an internal alkyne with a terminal alkyne can be catalyzed by rare-earth metal complexes. Mechanistic studies, including deuterium (B1214612) labeling, have shown that the reaction can proceed through a heteroatom-assisted insertion of the internal alkyne into a metal-alkynyl bond, followed by protonolysis. acs.org The coordination of a heteroatom plays a key role in achieving high regio- and stereoselectivity. acs.org
Hydroarylation: The syn-1,2-hydroarylation of internal alkynes has been achieved using aryl diazonium salts and silanes. DFT analysis suggests that the solvent can play a crucial role in assisting the Si-H bond cleavage. rsc.org
Stereo-divergent Functionalization: This approach allows for the synthesis of different stereoisomers from a single starting material by carefully choosing reaction conditions or additives. nih.gov For example, the semi-hydrogenation of diaryl alkynes can yield either cis- or trans-stilbenes depending on the acid used. nih.gov
Exploration of Platinum(II)-Catalyzed C(sp³)–H Activation Mechanisms
Platinum(II) complexes are known to catalyze the activation of C-H bonds, including those at sp³-hybridized carbon atoms. acs.orgnih.gov This reactivity can be harnessed for the intramolecular cyclization of aryl alkynes bearing an appropriate alkyl side chain. For instance, PtCl₂ can catalyze the cyclization of o-isopropyl or o-benzyl aryl alkynes to form substituted indenes. nih.gov This reaction is believed to proceed through a C(sp³)–H activation and a 1,4-hydrogen migration pathway. nih.gov
Density Functional Theory (DFT) studies have been employed to investigate the mechanism of Pt(II)-catalyzed hydroalkylation of aryl alkynes. acs.orgmemphis.edu These studies have evaluated several proposed mechanisms, including one involving the formation of a Pt(II) vinyl carbenoid, another with a directed 1,4-hydrogen shift, and a third with a Pt-aided 1,4-hydrogen migration. acs.orgmemphis.edu The results often favor a stepwise insertion mechanism. acs.orgmemphis.edu The electronic nature of substituents can significantly influence the relative energies of intermediates and the rate-limiting step of the reaction. acs.org
Table 2: Key Mechanistic Features in Alkyne Functionalization
| Reaction Type | Key Mechanistic Feature | Controlling Factors |
|---|---|---|
| Regioselective Hydration | Electronic effects of substituents directing water addition acs.orgconsensus.app | Substituent electronic properties |
| Stereoselective Hydroalkynylation | Heteroatom-assisted insertion into a metal-alkynyl bond acs.org | Catalyst, coordinating heteroatoms |
| Pt(II)-Catalyzed Cyclization | C(sp³)–H activation and hydrogen migration nih.gov | Catalyst, substrate structure |
Dimerization Mechanisms of Aryl Alkynes and Factors Affecting Selectivity
The dimerization of aryl alkynes, such as this compound, is a powerful tool for the construction of larger, conjugated systems. These reactions, typically catalyzed by transition metals, can proceed through several mechanistic pathways, leading to a variety of isomeric products. The regioselectivity and stereoselectivity of these dimerizations are intricately controlled by a combination of electronic and steric factors inherent to the alkyne substrate and the catalytic system employed.
Transition metal-catalyzed dimerization of terminal alkynes can theoretically yield head-to-head or head-to-tail coupled products. Head-to-head dimerization results in the formation of 1,4-disubstituted 1,3-enynes, which can exist as either E or Z isomers, while head-to-tail coupling leads to the formation of gem-1,3-enynes (2,4-disubstituted 1,3-enynes). nih.gov For internal alkynes like this compound, the complexity increases as four different substitution patterns are possible in the resulting dimer.
The selectivity of these reactions is highly dependent on the nature of the catalyst and the substituents on the aryl rings. For instance, late 3d transition metals like cobalt and iron have been shown to catalyze the dimerization of terminal aryl alkynes with high regioselectivity. nih.gov The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-donating groups tend to favor certain reaction pathways, while electron-withdrawing groups can steer the reaction towards different isomers.
In the case of this compound, the chloro substituent at the meta position exerts an electron-withdrawing inductive effect, which can influence the electron density of the alkyne bond and the adjacent aromatic ring. This, in turn, affects the coordination of the alkyne to the metal center and the subsequent insertion and reductive elimination steps that are often involved in the catalytic cycle. The steric bulk of the phenylethynyl group and the chloro substituent also play a significant role in determining the approach of the second alkyne molecule, thereby influencing the regiochemical outcome of the dimerization.
| Catalyst Type | Typical Selectivity | Factors Influencing Selectivity |
| Palladium Complexes | Often favor head-to-tail dimerization | Ligand steric and electronic properties, solvent, temperature |
| Rhodium Complexes | Can be tuned for either head-to-head or head-to-tail | Ligand design, additives |
| Iron/Cobalt Complexes | Often high regioselectivity for head-to-head or head-to-tail | Ligand structure, oxidation state of the metal |
| Ruthenium Complexes | Can catalyze both dimerization and metathesis | Ligand identity, reaction conditions |
Cascade Processes Involving Decarboxylative and Arylative Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the synthesis of complex molecules. For substrates like this compound, cascade processes that involve decarboxylative and arylative steps are of significant interest, as they can lead to the rapid construction of polycyclic aromatic frameworks.
A key strategy in this area involves the coupling of an alkyne with a carboxylic acid, where the carboxyl group is extruded as carbon dioxide. nih.gov While many examples involve terminal alkynes, the principles can be extended to internal alkynes. In a hypothetical cascade reaction involving this compound and a suitable carboxylic acid, a transition metal catalyst, often palladium or nickel, could initiate the process. nih.gov
The mechanism would likely commence with the oxidative addition of the aryl halide (or a derivative) to the low-valent metal center. Concurrently, the carboxylic acid would undergo decarboxylation to generate a new organometallic species. The alkyne moiety of this compound could then insert into the metal-carbon bond. Subsequent intramolecular C-H activation or a second intermolecular coupling event could lead to the formation of a new ring system. The regioselectivity of such a cascade would be highly dependent on the directing effects of the substituents and the steric environment around the reacting centers.
Recent advancements have demonstrated the potential of radical-mediated cascade reactions. These processes can be initiated by the addition of a radical to the alkyne, generating a vinyl radical that can then participate in further intramolecular cyclization or intermolecular trapping events.
Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms and Selectivity
The reactivity and selectivity of transformations involving this compound are fundamentally governed by the electronic and steric properties of its two key substituents: the meta-positioned chloro group and the phenylethynyl group.
The phenylethynyl group is a π-rich substituent that can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. In electrophilic aromatic substitution reactions, the phenyl group can donate electron density, activating the ring. The alkyne linker, being sp-hybridized, also has distinct electronic properties.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -Cl | 0.37 oup.comviu.ca | 0.23 viu.ca | Inductively withdrawing, resonance donating |
| -C≡C-Ph | ~0.21 | ~0.18 | Weakly electron-withdrawing |
Note: Hammett constants for the phenylethynyl group can vary depending on the specific reaction and conditions.
The steric hindrance imposed by the substituents also plays a critical role in determining the regioselectivity of reactions. The linear geometry of the phenylethynyl group presents a different steric profile compared to more bulky alkyl groups. However, the free rotation around the single bonds allows the phenyl group to adopt various conformations, which can influence the accessibility of adjacent sites on the benzene (B151609) ring. In reactions involving the alkyne itself, the steric bulk of the two aryl groups will dictate the facial selectivity of addition reactions. For instance, in reactions occurring at the aromatic ring, substitution at the positions ortho to the bulky phenylethynyl group may be disfavored. nih.gov
Advanced Computational and Spectroscopic Characterization Methodologies for Phenylethynylbenzene Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and chemical reactivity of molecules like 1-Chloro-3-(2-phenylethynyl)benzene. globalresearchonline.net By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Molecular Orbital Analysis and Electronic Properties of Aryl Alkynes
Aryl alkynes, including this compound, possess a unique electronic structure arising from the conjugation between the aromatic ring and the carbon-carbon triple bond. libretexts.org Molecular orbital (MO) analysis, a cornerstone of quantum chemistry, provides a detailed picture of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic absorption properties. mdpi.com In aryl alkynes, the π-orbitals of the phenyl ring and the alkyne moiety interact to form an extended π-system, which typically leads to a smaller HOMO-LUMO gap compared to their non-conjugated counterparts. This delocalization of electrons across the molecule is a key factor in their characteristic spectroscopic and electronic behaviors. For instance, the electronic transitions in these systems are often π-π* in nature, corresponding to the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. rsc.org
Table 1: Calculated Electronic Properties of a Representative Aryl Alkyne
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: These are representative values and can vary depending on the specific aryl alkyne and the computational method used.
Application of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses
To gain deeper insights into the bonding and electronic structure, Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are frequently employed. scispace.com The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and interatomic interactions. scispace.com This method can identify bond critical points and analyze the nature of chemical bonds, whether they are shared (covalent) or closed-shell (ionic or van der Waals) interactions.
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This approach allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and the delocalization of electron density. grafiati.com For this compound, NBO analysis can elucidate the interactions between the lone pairs of the chlorine atom, the π-system of the phenyl ring, and the ethynyl (B1212043) group, providing a detailed understanding of the electronic communication within the molecule. q-chem.com
Theoretical Prediction of Reaction Pathways, Intermediates, and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.net By locating stationary points on this surface, such as minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states, the entire reaction pathway can be elucidated.
This theoretical approach allows for the prediction of reaction mechanisms, activation energies, and reaction rates. For instance, in reactions involving the phenylethynyl radical, computational studies have shown that the reaction can proceed through the formation of collision complexes that then undergo unimolecular decomposition. nih.gov The calculation of transition state structures and their associated energies is crucial for understanding the feasibility and selectivity of different reaction channels.
Computational Analysis of Substituent Effects on Reactivity and Electronic Structure
The presence of substituents on the phenyl ring can significantly alter the electronic structure and reactivity of phenylethynylbenzene systems. ajpchem.org Computational studies allow for a systematic investigation of these substituent effects. For example, electron-donating groups are generally found to increase the electron density in the aromatic ring, which can affect the molecule's ionization potential and susceptibility to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density. nih.gov
In the case of this compound, the chlorine atom acts as a deactivating group in electrophilic aromatic substitution reactions due to its inductive electron-withdrawing effect, while it directs incoming electrophiles to the ortho and para positions due to its resonance effect. DFT calculations can quantify these effects by examining changes in atomic charges, molecular orbital energies, and reaction barriers upon substitution. nih.govmdpi.com
Table 2: Calculated Effect of Substituents on the HOMO-LUMO Gap of a Phenylethynylbenzene Derivative
| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.20 | -1.80 | 4.40 |
| -NO2 | -6.55 | -2.50 | 4.05 |
| -NH2 | -5.85 | -1.50 | 4.35 |
Note: These are illustrative values. The actual values depend on the position of the substituent and the computational methodology.
Molecular Dynamics (MD) and Conformational Analysis
While DFT provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of molecules over time.
Investigation of Ultrafast Dynamics and Structural Reorganization in Excited States
Upon absorption of light, molecules like this compound are promoted to an electronically excited state. The subsequent relaxation processes, which can involve structural changes, energy transfer, and light emission, often occur on ultrafast timescales (femtoseconds to picoseconds). researchgate.net Time-resolved spectroscopic techniques, in conjunction with MD simulations, are powerful tools for probing these dynamics. aps.org
Studies on related phenylethynylbenzene systems have revealed a rich photochemistry that is highly dependent on the molecular geometry. rsc.org For example, twisting of the phenyl rings can lead to the population of different excited states and open up various relaxation channels, including intersystem crossing to triplet states. nih.gov MD simulations can model these conformational changes in the excited state, providing insights into the mechanisms of photophysical and photochemical processes. nih.govsoton.ac.uk This understanding is critical for the design of molecular switches and other light-responsive materials.
Conformational Ensembles, Torsional Barriers, and Rotameric Interconversions
The rotation of the phenyl and chlorophenyl rings is not free but is hindered by a specific energy barrier known as the torsional barrier. This barrier arises from a combination of steric interactions and electronic effects (hyperconjugation) between the rotating groups. nih.govnih.gov Calculating the potential energy surface as a function of the dihedral angles of the two rings allows for the identification of energy minima (stable conformers) and transition states (saddle points) that connect them. For related molecules like substituted biphenyls, density functional theory (DFT) calculations, particularly those including corrections for dispersion forces (e.g., B3LYP-D, B97-D), have proven highly accurate in predicting these rotational barriers when compared with experimental data. rsc.orgresearchgate.net
In the case of this compound, the key variables are the two dihedral angles describing the orientation of each aromatic ring relative to the C-C≡C-C plane. A computational analysis would reveal the preferred co-planar or non-planar arrangement. The energy difference between the most stable conformer and the transition state for rotation dictates the rate of rotameric interconversion. These computational findings are crucial for interpreting experimental results from spectroscopic techniques that are sensitive to molecular conformation.
Table 1: Representative Calculated Torsional Barriers for Related Aromatic Systems
This table illustrates typical energy barriers for rotation in molecules with structural similarities to this compound. The actual barriers for the target compound would require specific calculations.
| Molecule | Rotating Groups | Computational Method | Calculated Barrier (kcal/mol) | Reference |
| Biphenyl | Phenyl-Phenyl | B3LYP-D/triple-ζ | ~2.0 | rsc.org |
| 2-Methylbiphenyl | Phenyl-Tolyl | B3LYP-D/triple-ζ | ~12.0 | rsc.org |
| trans-Stilbene | Phenyl-Vinyl | CCSD(T) | ~3.0 | researchgate.net |
Dynamics of Chiroptical Properties and Helical Conformations in Molecular Propellers
Chiroptical properties, such as circular dichroism (CD), arise from the differential interaction of a chiral molecule with left and right circularly polarized light. acs.org The molecule this compound is intrinsically achiral as it possesses a plane of symmetry and lacks a stereocenter, meaning it cannot be superimposed on its mirror image. Therefore, in an isotropic solution, it will not exhibit any chiroptical activity.
Significant chiroptical responses are typically observed in larger, specially designed systems, such as hexakis(phenylethynyl)benzene (B13386051) derivatives, which can adopt stable, propeller-like helical conformations. rsc.orgnih.gov In these "molecular propellers," the concerted twisting of multiple phenylethynyl arms in the same direction (a conrotatory manner) creates a chiral shape (P- or M-helicity). rsc.org The dynamic interconversion between these helical states can be biased by attaching chiral auxiliaries or through supramolecular complexation, leading to measurable CD signals. nih.gov
While this compound itself is not a molecular propeller, it is conceivable that its chiroptical properties could be induced. This could occur if the molecule were adsorbed onto a chiral surface or incorporated into a larger, ordered chiral environment, such as a liquid crystal phase or a supramolecular assembly. scivisionpub.com In such cases, the achiral molecule would adopt a preferred conformation in the chiral scaffold, leading to an induced circular dichroism (ICD) spectrum.
Advanced Spectroscopic Techniques for Mechanistic and Structural Insights
Ultrafast Raman Loss Spectroscopy (URLS) for Excited State Dynamics
Ultrafast Raman Loss Spectroscopy (URLS) is a powerful nonlinear optical technique used to obtain vibrational spectra of molecules in their electronic ground or excited states with very high temporal resolution. iisc.ac.inresearchgate.net The method is analogous to Stimulated Raman Scattering (SRS) but detects the interaction of a picosecond pump pulse and a femtosecond probe pulse as an energy loss from the probe beam, which offers advantages such as higher signal intensity and inherent rejection of fluorescence interference. iisc.ac.in
An investigation of this compound using URLS would provide detailed information about its excited-state dynamics. The experiment would proceed as follows:
An ultrafast actinic pump pulse would excite the molecule to a specific electronic state.
After a controlled time delay, the URLS pump-probe pair would interrogate the excited molecules.
By varying the delay, one can track the changes in the vibrational spectrum over time, observing how the molecule relaxes, transfers energy, and potentially undergoes structural changes in the excited state.
This technique would allow for the direct observation of vibrational modes of the short-lived excited states of this compound, providing insight into the geometry and bonding characteristics of the molecule immediately following photoexcitation. Under resonant conditions, the Raman line shapes can change from negative loss signals to dispersive or positive gain signals, which can be correlated with specific electronic transitions and Franck-Condon activity. nih.gov
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Femtosecond Transient Absorption (fs-TA) spectroscopy is a cornerstone technique for studying ultrafast photophysical and photochemical processes. researchgate.netrsc.org In a typical fs-TA experiment, a femtosecond pump pulse excites the sample, and a delayed, broadband femtosecond probe pulse measures the resulting change in absorbance (ΔA) as a function of time and wavelength. youtube.com
For this compound, fs-TA would reveal the complete timeline of events following light absorption, from femtoseconds to nanoseconds or longer. Key processes that could be monitored include:
Excited-State Absorption (ESA): Positive ΔA signals corresponding to absorption from the initial singlet excited state (S₁) to higher states (Sₙ).
Ground-State Bleach (GSB): Negative ΔA signals at the wavelengths of ground-state absorption, resulting from the depletion of the ground-state population.
Stimulated Emission (SE): Negative ΔA signals corresponding to the probe pulse stimulating the S₁ → S₀ transition.
Intersystem Crossing (ISC): The decay of singlet-state signals (ESA and SE) coinciding with the rise of new absorption features attributable to the triplet state (T₁).
By analyzing the kinetics at different wavelengths, one can extract the lifetimes of the singlet and triplet excited states and determine the quantum yield and rate of intersystem crossing. This data provides a comprehensive picture of the energy dissipation pathways within the molecule.
Table 2: Hypothetical Kinetic Data from fs-TA of a Phenylethynylbenzene Derivative
This table shows the type of kinetic information that would be obtained from an fs-TA experiment on a molecule like this compound.
| Spectral Feature | Wavelength Range | Observed Process | Time Constant (τ) |
| Stimulated Emission | 500-600 nm | S₁ State Decay | 1.2 ns |
| Excited State Absorption | 450-500 nm | S₁ State Decay | 1.2 ns |
| Triplet Absorption | 600-700 nm | T₁ State Formation/Decay | Rise: 1.2 ns, Decay: >100 µs |
High-Resolution Vibrational Analysis of Alkyne Moieties
Vibrational spectroscopy, including Infrared (IR) absorption and Raman scattering, offers a direct probe of a molecule's bonding structure. The alkyne (–C≡C–) moiety in this compound has highly characteristic vibrational modes.
C≡C Stretching Vibration: The triple bond stretch is particularly informative. It appears in a relatively uncongested region of the vibrational spectrum, typically between 2100 and 2260 cm⁻¹. orgchemboulder.com For internal alkynes like the one in this molecule, the IR absorption is often weak, but the Raman signal is typically strong, especially when conjugated with aromatic rings, due to the high polarizability of the π-system. nih.gov The exact frequency of this mode is sensitive to the electronic environment, including substituent effects and solvent polarity, making it a precise probe of the local molecular environment. nih.govchemrxiv.org
Aromatic Vibrations: The molecule will also exhibit characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹, as well as a complex fingerprint of C=C stretching and C-H bending modes in the 1600-600 cm⁻¹ region. youtube.com
A high-resolution vibrational analysis would involve both IR and Raman spectroscopy, often complemented by DFT calculations to assign the observed bands to specific normal modes of the molecule. This combined approach provides a detailed and validated picture of the molecule's ground-state structure and bonding.
Table 3: Characteristic Vibrational Frequencies for this compound
The expected frequency ranges for key vibrational modes based on data for related compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) |
| C≡C Stretch | Internal Alkyne | 2190 - 2260 | Weak / Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium / Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong / Medium-Strong |
| C-Cl Stretch | Chlorobenzene | 600 - 800 | Strong / Medium |
X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Assemblies
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.
The analysis would yield:
Molecular Conformation: The exact bond lengths, bond angles, and, crucially, the torsional angles between the phenyl rings and the alkyne linker in the crystalline environment. This provides an experimental snapshot of a low-energy conformer.
Intermolecular Interactions: The crystal structure would reveal how individual molecules pack together. This is driven by non-covalent interactions such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine atom.
Supramolecular Assembly: Understanding the packing arrangement is key to rationalizing the bulk properties of the material, such as its melting point and density.
The crystallographic data serves as an essential benchmark for validating the results of the computational studies on the molecule's conformation.
Table 4: Representative Crystallographic Data Parameters
This table lists the kind of data that would be reported in a crystallographic study of this compound.
| Parameter | Description | Example Value |
| Chemical Formula | C₁₄H₉Cl | - |
| Formula Weight | 212.67 g/mol | - |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a, b, c (Å), β (°) | a=5.8, b=7.9, c=11.5, β=95° |
| Volume (ų) | Volume of the unit cell | 520 |
| Z | Number of molecules per unit cell | 2 |
Advanced Applications of 1 Chloro 3 2 Phenylethynyl Benzene Derivatives in Materials Science and Chemical Biology
Organic Electronics and Molecular Devices
The rigid, conjugated framework of phenylethynylbenzene derivatives makes them highly promising candidates for applications in organic electronics. The ability to tune their electronic properties through synthetic modification allows for the rational design of materials for specific device functions.
Development of Phenylethynylbenzene Derivatives as Molecular Semiconductors
Phenylethynylbenzene derivatives have emerged as a significant class of molecular semiconductors due to their inherent charge transport capabilities and good luminescence properties. acs.org The internal triple bonds extend the π-conjugation, creating rigid backbones that facilitate strong intrachain interactions crucial for efficient charge transport. acs.org Theoretical studies on a broad range of 1,4-bis(phenylethynyl)benzene (B159325) derivatives, with the general structure Y–C≡C–X–C≡C–Y where X and Y are different aromatic rings, have been conducted to screen for promising semiconductor properties. acs.org These studies focus on key energy parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the reorganization energy.
For a material to function as an effective n-type semiconductor, a high electron affinity (EA) is desirable to facilitate electron injection. An EA of at least 3.0 eV is generally considered a prerequisite. acs.org Conversely, a low ionization potential (IP) is beneficial for hole injection in p-type semiconductors, although excessively low values can lead to unintentional doping. acs.org The strategic combination of electron-donating and electron-withdrawing aromatic rings (Y and X) allows for the fine-tuning of these energy levels. acs.org
Experimentally, novel arylacetylene derivatives have been synthesized and characterized as organic semiconductors for use in organic thin-film transistors (OTFTs). For instance, a derivative featuring thiophene (B33073) and benzothiadiazole units exhibited p-channel characteristics with carrier mobilities reaching up to 10⁻⁴ cm²/Vs and a high current on/off ratio exceeding 10⁵. researchgate.net Similarly, phenyl and phenylthienyl derivatives end-functionalized with carbazole (B46965) and α-carboline have demonstrated p-channel behavior in OTFTs. researchgate.net
Table 1: Semiconductor Properties of Selected Arylacetylene Derivatives
| Derivative Class | Device Type | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| Thiophene and Benzothiadiazole Functionalized Arylacetylene | OTFT | p-channel | up to 10⁻⁴ | > 10⁵ |
This table presents representative data for classes of derivatives and not specific 1-chloro-3-(2-phenylethynyl)benzene derivatives, illustrating the potential of the broader phenylethynylbenzene family in molecular semiconductors.
Prospects in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tunable luminescent properties of phenylethynylbenzene derivatives make them attractive for use in organic light-emitting diodes (OLEDs). Carbazole derivatives, which share structural similarities, are known for their excellent photoconductivity and high luminescent efficiency, making them suitable for electroluminescent materials and OLEDs. nih.gov The introduction of substituents like the chloro group on the phenyl ring can influence the emission color and efficiency of these materials.
In the realm of organic photovoltaics (OPVs), the design of donor-acceptor systems based on the phenylethynylbenzene backbone is a promising strategy. The ability to control the HOMO and LUMO energy levels through chemical modification is critical for achieving efficient charge separation and transport at the donor-acceptor interface in an OPV device. The rigid structure of these molecules can also contribute to favorable morphologies in the active layer of the solar cell.
Design and Fabrication of Molecular Wires
The quasi-one-dimensional, rod-like structure of 1,4-bis(phenylethynyl)benzene derivatives makes them ideal candidates for the construction of molecular wires. acs.org These molecules can, in principle, transport charge over nanometer-scale distances, a fundamental requirement for the development of molecular-scale electronic circuits. The extended π-conjugation provided by the phenyl and ethynyl (B1212043) units serves as the conduit for electron flow. The synthesis of doubly bridged 1,4-bis(phenylethynyl)benzene has been reported, offering a means to control the conformation and electronic properties of these potential molecular wires. nih.gov
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The delocalized π-electron systems in conjugated molecules like phenylethynylbenzene derivatives are a key source of large NLO responses.
Studies on First Hyperpolarizabilities of Phenylethynylbenzene Derivatives
The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Significant research has been conducted to measure the β values of various phenylethynylbenzene derivatives. The hyper-Rayleigh scattering (HRS) technique is a powerful method for determining the β values of molecules, particularly those without a permanent dipole moment. korea.ac.kr
Studies on related structures, such as 1,3,5-trinitro-2,4,6-tris(stryryl)benzene derivatives, have shown that the first hyperpolarizabilities can be substantial. korea.ac.kr The introduction of strong donor and acceptor groups at the ends of the conjugated system is a common strategy to enhance the β value by promoting intramolecular charge transfer (ICT). However, steric hindrance that leads to a distorted, non-planar structure can hamper this charge transfer and limit the NLO response. korea.ac.kr Therefore, maintaining a planar molecular geometry is crucial for maximizing the first hyperpolarizability.
Table 2: Comparison of First Hyperpolarizability (β) for NLO Materials
| Compound Class | Measurement Technique | Key Finding |
|---|---|---|
| Hexa(ethynyl)benzene Derivatives | Hyper-Rayleigh Scattering (HRS) | β values increase with conjugation length. korea.ac.kr |
| Tricyanovinylthiophene Derivatives | Hyper-Rayleigh Scattering (HRS) | The effect of different electron-donating groups on β was investigated. |
This table provides context on the study of first hyperpolarizability in related organic NLO materials.
Relationship Between Conjugation Length and Nonlinear Optical Response
A fundamental principle in the design of NLO materials is that the nonlinear optical response generally increases with the length of the π-conjugated system. korea.ac.kraps.org For phenylethynylbenzene derivatives, extending the conjugation by adding more ethynylphenyl units is a viable strategy to enhance their NLO properties. The delocalized π-electrons in these longer molecules are more easily polarized by an external electric field, leading to a larger hyperpolarizability.
Theoretical models have been developed to describe the relationship between the molecular length of conjugated oligomers and their optical properties, including polarizability and hyperpolarizability. aps.org These models, which treat the π-electrons as being confined in a periodic potential, have shown fair agreement with experimental data for oligomers of thiophene and benzene (B151609). aps.org The electronic properties of diphenylacetylene (B1204595) (tolan), a core component of the phenylethynylbenzene structure, are known to be dramatically influenced by the twist angle between the phenyl rings, which affects the degree of π-conjugation. nih.gov Therefore, designing molecules that are planar or have a controlled twist angle is essential for optimizing the NLO response. nih.gov
Supramolecular Chemistry and Self-Assembly
The precise control over molecular architecture afforded by this compound derivatives is central to their application in supramolecular chemistry. The interplay of weak, non-covalent forces directs the self-assembly of these molecules into larger, well-defined structures with emergent properties.
Exploitation of π-π Stacking and Hydrogen Bonding in Supramolecular Architectures
The aromatic rings of this compound are prime candidates for π-π stacking interactions, a key driving force in the self-assembly of planar molecules. These interactions, where the electron-rich π-systems of adjacent molecules align, contribute significantly to the stability of the resulting supramolecular structures. By modifying the core structure with functional groups capable of hydrogen bonding, such as amides or carboxylic acids, a higher degree of control and directionality can be imparted to the assembly process. nih.gov
Utilization in Liquid Crystalline Materials Design
The inherent rigidity and rod-like shape of phenylethynylbenzene derivatives make them excellent candidates for the design of liquid crystalline materials. researchgate.netnih.gov Liquid crystals, which exhibit properties intermediate between those of conventional liquids and solid crystals, are crucial components in display technologies. Molecules based on the 1,4-bis(phenylethynyl)benzene (BPEB) core, a close structural relative of this compound, have been extensively studied for these applications. nih.govnih.gov
These compounds often exhibit a nematic liquid crystal phase over a wide temperature range, a desirable property for practical applications. The introduction of various substituents, such as fluorine atoms or alkyl chains, allows for the fine-tuning of properties like optical anisotropy (Δn) and dielectric anisotropy (Δε). researchgate.netnih.gov By carefully designing the molecular structure, researchers can create liquid crystal mixtures with specific, high-performance characteristics. For example, BPEB derivatives have been used to formulate mixtures with high optical anisotropy, which are essential for applications like blue phase liquid crystal displays. researchgate.netnih.gov The fundamental principles governing the liquid crystalline behavior of BPEBs are directly applicable to derivatives of this compound, highlighting their potential in this field.
| Property | Significance in Liquid Crystals | Influence of Phenylethynylbenzene Structure |
| Molecular Shape | Rod-like (calamitic) shape promotes orientational order. | The linear phenylethynylbenzene core provides the necessary rigidity and aspect ratio. |
| Optical Anisotropy (Δn) | A large Δn is desirable for high contrast and fast response times in displays. | The extended π-conjugation of the diarylalkyne system leads to high birefringence. |
| Dielectric Anisotropy (Δε) | The value and sign of Δε determine how the molecules respond to an electric field. | Can be tuned by adding polar substituents like chloro or fluoro groups to the benzene rings. researchgate.net |
| Nematic Phase Range | A broad nematic range, including room temperature, is crucial for device operation. | Influenced by terminal groups and lateral substituents on the molecular core. nih.gov |
Formation of Halogen-Bonded Supramolecular Parallelograms and Macrocycles
The chlorine atom in this compound is not merely a passive substituent; it can actively participate in directing self-assembly through halogen bonding. ed.ac.uk Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site, such as a nitrogen or oxygen atom. nih.goved.ac.uk This interaction is highly directional and has emerged as a powerful tool in crystal engineering.
Research on iodoalkynyl-substituted (phenylethynyl)pyridines, which are structurally analogous to functionalized this compound, has demonstrated the formation of discrete, parallelogram-shaped supramolecular macrocycles. nih.gov In these structures, the iodine atom (a heavier halogen, but the principle applies to chlorine) on one molecule forms a halogen bond with the pyridine (B92270) nitrogen of another molecule. nih.gov The precise geometry of this interaction leads to the self-assembly of well-defined dimers and larger macrocyclic structures. nih.gov By designing molecules with multiple halogen bond donors and acceptors, it is possible to construct complex, multicomponent co-crystals with predictable parallelogram or macrocyclic geometries. nih.gov
Supramolecular Polymerization and Functional Molecular Assemblies
Supramolecular polymerization involves the assembly of monomeric units into long, polymer-like chains through reversible, non-covalent interactions. Derivatives of this compound are attractive candidates for creating such polymers due to the potential for incorporating π-stacking, hydrogen bonding, and halogen bonding. The resulting materials can exhibit unique properties like adaptivity and responsiveness to external stimuli. mdpi.com
For example, studies on poly(phenylacetylene)s, which share the same backbone, show that these polymers can self-assemble into higher-order structures like fibers and vesicles. By introducing specific functionalities, such as peptide groups, researchers can drive the assembly through β-sheet formation, leading to rigid, rod-like supramolecular polymers in aqueous environments. mdpi.com Furthermore, the selective photocyclic aromatization of poly(substituted phenylacetylene)s has been used to create self-supporting supramolecular polymer membranes composed of 1,3,5-trisubstituted benzene derivatives, demonstrating a pathway to functional materials from acetylene-based precursors. nih.gov
Role as Building Blocks in Medicinal Chemistry and Bioactive Compound Synthesis
The structural motifs present in this compound are of significant interest in medicinal chemistry. The diarylalkyne core provides a rigid scaffold that can correctly position pharmacophoric groups for interaction with biological targets, while the chloro-substituent can enhance binding affinity or modulate metabolic stability. ed.ac.uk
Precursors for the Synthesis of Complex Drug Molecules
The this compound unit serves as a valuable precursor for the synthesis of more complex molecules with potential biological activity. The Sonogashira coupling reaction is a cornerstone of this approach, providing a powerful method for forming the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net In this context, a molecule like 1,3-dichloro- or 1-chloro-3-iodobenzene (B1293798) could be coupled with phenylacetylene (B144264) to generate the core scaffold of the title compound, which can then be further elaborated.
Applications in the Preparation of Agrochemical and Pharmaceutical Intermediates
While direct applications of this compound in commercially available agrochemicals and pharmaceuticals are not extensively documented in publicly available research, its structure embodies key functionalities that are pivotal in the synthesis of complex molecular targets in these industries. The presence of the chloro substituent and the carbon-carbon triple bond offers multiple reaction sites for molecular elaboration.
The synthesis of this compound itself is typically achieved via a Sonogashira coupling reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgbeilstein-journals.org The primary synthetic routes would involve the coupling of either 1-chloro-3-iodobenzene with phenylacetylene or 1-ethynyl-3-chlorobenzene with iodobenzene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org
Table 1: Potential Synthetic Reactions for Agrochemical/Pharmaceutical Scaffolds
| Reaction Type | Reactant | Reagent/Catalyst | Potential Product Class | Relevance |
| Cycloaddition | This compound | Azides (R-N₃) | Triazoles | Core structures in fungicides and herbicides. researchgate.net |
| Nucleophilic Aromatic Substitution | This compound | Amines, Thiols, Alcohols | Substituted diphenylacetylenes | Building blocks for kinase inhibitors and other therapeutic agents. |
| Alkyne Hydration | This compound | Acid/Metal Catalyst | Phenyl ketones | Common intermediates in drug synthesis. |
| Alkyne Reduction | This compound | H₂/Catalyst (e.g., Lindlar) | (Z)-1-Chloro-3-stilbene | Access to stereospecific olefinic structures found in natural products. |
The chloro group on the benzene ring can serve as a handle for further functionalization through various cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.) or nucleophilic aromatic substitution, allowing for the introduction of diverse substituents that can modulate the biological activity of the final compound. nih.gov For instance, replacing the chlorine with amine- or ether-based functionalities is a common strategy in drug discovery to enhance binding affinity and pharmacokinetic properties. achemblock.com
The phenylethynyl moiety is also of significant interest. The alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole rings. researchgate.net Triazoles are a well-established class of heterocycles found in numerous successful fungicides and pharmaceuticals. Furthermore, the rigid, linear nature of the ethynyl linker is often exploited in the design of molecules where precise spatial orientation of substituents is crucial for biological activity.
Integration into Polymer Science and Engineering Materials
The field of polymer science leverages monomers with unique electronic and structural properties to create materials with tailored functions. Aryl alkyne derivatives are particularly valuable as precursors to conjugated polymers, which are characterized by an extended system of alternating single and double/triple bonds, leading to interesting optical and electronic properties.
Fabrication of Conjugated Polymers from Aryl Alkyne Monomers
This compound, as a mono-alkyne, cannot directly undergo polymerization to form a high molecular weight polymer. However, it serves as a crucial building block for the synthesis of suitable monomers. For instance, the chloro-substituent can be converted into other reactive groups. A subsequent Sonogashira coupling reaction could then be used to introduce a second alkyne functionality, yielding a di-alkyne monomer suitable for polymerization.
A hypothetical pathway could involve the coupling of 1-chloro-3-iodobenzene with trimethylsilylacetylene, followed by the coupling of the resulting chlorinated TMS-protected alkyne with phenylacetylene after deprotection, and finally a second coupling reaction at the chloro-position. A more direct approach would be the double Sonogashira coupling of a di-halo-benzene with an alkyne. For example, 1,3-dichloro- or 1,3-dibromobenzene (B47543) could be reacted with phenylacetylene under polymerization conditions.
Once a suitable di-alkyne monomer is synthesized, several polymerization techniques can be employed to fabricate conjugated polymers. Poly(arylene ethynylene)s (PAEs) are a prominent class of conjugated polymers synthesized from aryl alkyne monomers. quora.com The Sonogashira polycondensation reaction is a primary method for creating PAEs, where a dihaloaromatic monomer is reacted with a diethynyl-aromatic monomer. quora.com
Table 2: Potential Polymerization Pathways and Properties
| Monomer Type (Derived from Core Structure) | Polymerization Method | Resulting Polymer Class | Potential Properties |
| Di-ethynyl derivative | Glaser-Hay Coupling | Polydiyne | High thermal stability, potential for cross-linking. |
| Di-halo derivative reacted with a di-alkyne | Sonogashira Polycondensation | Poly(arylene ethynylene) | Photoluminescence, semiconductivity, chemo-sensing. nih.govquora.com |
| Di-alkyne derivative | Alkyne Metathesis | Poly(alkyne) | High refractive index, potential for nonlinear optical applications. |
The properties of the resulting conjugated polymer would be influenced by the specific structure of the monomer derived from this compound. The meta-substitution pattern would lead to a kinked polymer backbone, which could decrease intermolecular packing and potentially increase solubility compared to polymers made from linear para-substituted monomers. The remnant chloro-group, if not used in the polymerization step, could also be used for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties. These materials could find applications as fluorescent sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). quora.com
Q & A
Q. What are the common synthetic routes for preparing 1-Chloro-3-(2-phenylethynyl)benzene, and what experimental conditions are critical for achieving high purity?
Answer: A widely used method involves Sonogashira coupling between 1-chloro-3-iodobenzene and phenylacetylene under palladium catalysis. Critical conditions include:
- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .
- Solvent: Anhydrous THF or DMF to prevent side reactions .
- Base: Triethylamine or piperidine to neutralize HI byproducts .
- Temperature: 60–80°C under inert gas (N₂/Ar) to avoid oxidation of intermediates .
Purification via column chromatography (silica gel, hexane:ethyl acetate) is recommended to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry via coupling patterns. The ethynyl proton (C≡CH) appears as a singlet at δ ~2.8–3.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
- IR Spectroscopy: A sharp C≡C stretch at ~2100–2260 cm⁻¹ confirms the ethynyl group .
- Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z 212.67 (C₁₄H₉Cl) with fragments at m/z 177 (loss of Cl) and 152 (loss of phenyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer: Key strategies include:
- Solvent Selection: Use DMF over THF for higher solubility of aryl halides, reducing unreacted starting material .
- Catalyst Loading: Reduce Pd(PPh₃)₂Cl₂ to 0.5 mol% to suppress homocoupling of phenylacetylene .
- Temperature Gradients: Gradual heating (40°C → 80°C) minimizes thermal decomposition of intermediates .
- Byproduct Analysis: Monitor via TLC or GC-MS; common byproducts include bis-alkynylated derivatives, removable via gradient elution .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
- Cross-Validation: Combine X-ray crystallography (for solid-state structure) with DFT calculations (e.g., Gaussian 09) to reconcile NMR/IR discrepancies .
- Isotopic Labeling: Use ¹³C-labeled phenylacetylene to track substituent effects on chemical shifts .
- Dynamic NMR: Resolve rotational barriers in sterically hindered derivatives by variable-temperature NMR .
Q. How can computational tools predict electronic properties and reactivity in cross-coupling reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: Use Molecular Operating Environment (MOE) to calculate HOMO/LUMO energies, identifying nucleophilic/electrophilic sites .
- Docking Studies: Simulate interactions with catalytic Pd complexes to predict regioselectivity in Suzuki-Miyaura couplings .
- Reactivity Descriptors: Fukui indices (calculated via ORCA) quantify susceptibility to electrophilic attack at the para position relative to chlorine .
Q. What safety precautions are essential when handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated intermediates .
- Thermal Stability: Store at ≤4°C; decomposition above 150°C releases toxic HCl gas .
- Personal Protective Equipment (PPE): Nitrile gloves and flame-resistant lab coats (due to ethynyl group flammability) .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
